
吡嘧磺隆
描述
Pyrazosulfuron is a sulfonylurea herbicide that is widely used in agricultural and horticultural applications. It is an effective pre- and post-emergent herbicide that is used to control weeds in a variety of crops such as corn, wheat, barley, oats, and soybeans. Pyrazosulfuron is also used to control weeds in turf and ornamental plantings, as well as in forestry and aquatic environments. Pyrazosulfuron has a wide range of activity against a variety of weeds and can be applied in different ways, including pre-emergent, post-emergent, and tank mixes.
科学研究应用
移栽水稻中的除草作用
吡嘧磺隆在控制移栽水稻中的杂草方面非常有效。 印度卡纳塔克邦农业研究站进行的一项实验表明,吡嘧磺隆乙酯 10% WP 在 20g a.i./ha 的用量下,能有效控制稗草和匍匐雀稗等主要杂草,从而提高稻谷产量,且无任何药害 {svg_1}.
除草剂消散和残留分析
研究已经调查了吡嘧磺隆在稻田中的消散动力学和残留情况。 研究人员使用高效液相色谱-质谱联用 (HPLC-MS/MS) 和气相色谱-质谱联用 (GC-MS) 等先进技术确定,吡嘧磺隆在土壤中的半衰期为 3.5 到 17.8 天,其残留物在水中 5 天内显著消散,确保收获时最终残留量低于定量限 {svg_2}.
药害评估
对吡嘧磺隆的药害进行了评估,以确保其不会对作物植物造成不利影响。 研究表明,即使在较高施用量下,吡嘧磺隆也不会对水稻造成任何药害,使其成为水稻种植中安全除草的最佳选择 {svg_3}.
水稻种植中的增产作用
吡嘧磺隆的施用与水稻种植中的增产有关。通过有效控制杂草,它为水稻创造了更好的生长条件,从而提高了稻谷产量。 这对以水稻为主食并对粮食安全起着重要作用的国家至关重要 {svg_4}.
环境影响研究
涉及吡嘧磺隆的环境影响研究侧重于其在生态系统中的行为,特别是在水生环境中。 水体中快速消散表明环境污染风险较低,这对维持生态平衡和确保非目标生物的安全至关重要 {svg_5}.
抗性管理
在综合杂草管理方案中使用吡嘧磺隆可以帮助延缓除草剂抗性的发展。 通过与其他作用方式交替或组合,吡嘧磺隆可以成为一种可持续的杂草控制方法的一部分,从而最大限度地降低抗性风险 {svg_6}.
农业中的成本效益
考虑到人工除草的劳动密集型和成本高昂的性质,吡嘧磺隆为农民提供了一种经济高效的替代方案。 它对多种杂草的防治效果减少了人工需求,从而降低了水稻生产中杂草管理的总体成本 {svg_7}.
适应机制研究
关于微生物对除草剂适应机制的研究包括吡嘧磺隆。 了解沼泽红假单胞菌等细菌如何适应和耐受除草剂可以为微生物恢复力和潜在的生物修复策略提供见解 {svg_8}.
作用机制
Target of Action
Pyrazosulfuron primarily targets the enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the protein synthesis of plants .
Mode of Action
Pyrazosulfuron is a systemic herbicide that is absorbed by the roots and/or leaves of plants . It inhibits the ALS enzyme, thereby controlling the synthesis of amino acids . This inhibition disrupts protein synthesis, leading to the cessation of cell division and plant growth .
Biochemical Pathways
The primary biochemical pathway affected by Pyrazosulfuron is the synthesis of branched-chain amino acids . By inhibiting the ALS enzyme, Pyrazosulfuron disrupts the production of essential amino acids like valine and isoleucine . This disruption halts cell division and inhibits plant growth .
Pharmacokinetics
It’s known that pyrazosulfuron is a systemic herbicide, suggesting that it is well-absorbed and distributed throughout the plant .
Result of Action
The inhibition of the ALS enzyme by Pyrazosulfuron leads to a deficiency in essential amino acids, which in turn halts cell division and inhibits plant growth . This results in the death of the plant, making Pyrazosulfuron an effective herbicide for controlling a wide range of weeds .
Action Environment
The effectiveness of Pyrazosulfuron can be influenced by environmental factors such as pH and temperature . For instance, the hydrolysis rate of Pyrazosulfuron was found to be pH-dependent and increased with increasing temperature . The hydrolysis of Pyrazosulfuron was much faster in acidic or basic media than under neutral conditions . Therefore, the action, efficacy, and stability of Pyrazosulfuron can vary depending on the environmental conditions.
安全和危害
生化分析
Biochemical Properties
Pyrazosulfuron-ethyl plays a crucial role in biochemical reactions by inhibiting acetolactate synthase (ALS). This enzyme catalyzes the biosynthesis of three important amino acids: valine, leucine, and isoleucine. By inhibiting ALS, pyrazosulfuron-ethyl disrupts protein synthesis in plants, leading to the retardation of weed growth . The compound interacts with ALS by binding to its active site, preventing the enzyme from catalyzing the formation of acetolactate, a precursor in the biosynthesis of the aforementioned amino acids .
Cellular Effects
Pyrazosulfuron-ethyl affects various types of cells and cellular processes. In plants, it inhibits cell division and elongation, leading to stunted growth and eventual death of the weed. The compound influences cell signaling pathways by disrupting the synthesis of branched-chain amino acids, which are vital for protein synthesis and cellular metabolism . This disruption leads to a cascade of effects, including altered gene expression and impaired cellular metabolism, ultimately resulting in the death of the target weed .
Molecular Mechanism
The molecular mechanism of pyrazosulfuron-ethyl involves its binding to the active site of acetolactate synthase (ALS). This binding inhibits the enzyme’s activity, preventing the biosynthesis of valine, leucine, and isoleucine. The inhibition of ALS leads to a buildup of acetolactate and a shortage of branched-chain amino acids, disrupting protein synthesis and cellular metabolism . Additionally, pyrazosulfuron-ethyl may cause changes in gene expression related to stress responses and metabolic pathways, further contributing to its herbicidal effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pyrazosulfuron-ethyl change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Studies have shown that pyrazosulfuron-ethyl degrades faster at lower pH levels and higher temperatures . Over time, the herbicidal effects of pyrazosulfuron-ethyl diminish as the compound degrades, leading to a reduction in its impact on cellular function . Long-term studies have indicated that pyrazosulfuron-ethyl has a half-life of approximately 9.41 to 13.9 days in soil, depending on environmental conditions .
Dosage Effects in Animal Models
The effects of pyrazosulfuron-ethyl vary with different dosages in animal models. At low dosages, the compound exhibits minimal toxicity and does not cause significant adverse effects. At higher dosages, pyrazosulfuron-ethyl can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, with higher dosages leading to more pronounced toxic effects. It is important to carefully manage the dosage of pyrazosulfuron-ethyl to minimize its impact on non-target organisms .
Metabolic Pathways
Pyrazosulfuron-ethyl is involved in metabolic pathways related to the degradation of sulfonylurea herbicides. The compound is metabolized by microorganisms in the soil, leading to the formation of degradation products . Enzymes such as acetolactate synthase (ALS) play a key role in the metabolism of pyrazosulfuron-ethyl, as the compound inhibits ALS activity . The degradation of pyrazosulfuron-ethyl can affect metabolic flux and metabolite levels in the soil, influencing the overall ecosystem .
Transport and Distribution
Pyrazosulfuron-ethyl is transported and distributed within cells and tissues through various mechanisms. The compound can be taken up by plant roots and translocated to other parts of the plant, where it exerts its herbicidal effects . Transporters and binding proteins may facilitate the movement of pyrazosulfuron-ethyl within the plant, affecting its localization and accumulation . The distribution of pyrazosulfuron-ethyl within the plant is crucial for its effectiveness as a herbicide .
Subcellular Localization
The subcellular localization of pyrazosulfuron-ethyl is primarily within the chloroplasts, where acetolactate synthase (ALS) is located . The compound’s activity is dependent on its ability to reach and bind to ALS within the chloroplasts. Targeting signals and post-translational modifications may direct pyrazosulfuron-ethyl to specific compartments within the cell, influencing its activity and function . The localization of pyrazosulfuron-ethyl within the chloroplasts is essential for its herbicidal effects .
属性
IUPAC Name |
5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O7S/c1-18-9(6(5-13-18)10(19)20)26(22,23)17-12(21)16-11-14-7(24-2)4-8(15-11)25-3/h4-5H,1-3H3,(H,19,20)(H2,14,15,16,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMNDQDDWDDKOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243564 | |
| Record name | 5-(4,6-Dimethoxy-2-pyrimidinylaminocarbonylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30243564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98389-04-9 | |
| Record name | Pyrazosulfuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98389-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazosulfuron [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098389049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4,6-Dimethoxy-2-pyrimidinylaminocarbonylsulfamoyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30243564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazole-4-carboxylic acid, 5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRAZOSULFURON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRH8L723X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of pyrazosulfuron-ethyl?
A1: Pyrazosulfuron-ethyl belongs to the sulfonylurea class of herbicides, which function by inhibiting the enzyme acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of essential branched-chain amino acids – valine, leucine, and isoleucine – in plants. []
Q2: How does the inhibition of ALS affect weed growth?
A2: By inhibiting ALS, pyrazosulfuron-ethyl disrupts the production of these essential amino acids, leading to the cessation of cell division and growth in susceptible weeds. This ultimately results in weed death. []
Q3: Are there differences in the uptake of pyrazosulfuron-ethyl by different parts of the plant?
A3: Research suggests that pyrazosulfuron-ethyl is primarily absorbed through the roots of weeds. Studies on Cyperus serotinus showed that soil incorporation of the herbicide led to significant growth reduction, whereas surface water application had minimal effect. This highlights the importance of root uptake for its herbicidal activity. []
Q4: What is the molecular formula and weight of pyrazosulfuron-ethyl?
A4: The molecular formula of pyrazosulfuron-ethyl is C14H18N6O7S, and its molecular weight is 414.39 g/mol. []
Q5: What analytical techniques are commonly employed for the detection and quantification of pyrazosulfuron-ethyl residues?
A5: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV detectors or mass spectrometry (MS/MS), is widely used for the determination of pyrazosulfuron-ethyl residues in different matrices like soil, water, and plant tissues. [, , , , ]
Q6: How does the pH of the environment influence the stability and degradation of pyrazosulfuron-ethyl?
A6: Research has shown that pyrazosulfuron-ethyl degrades faster under acidic conditions compared to neutral or alkaline environments. Its half-life ranges from 2.6 days at pH 4 to 19.4 days at pH 7, highlighting the significant impact of pH on its persistence. []
Q7: Does the presence of organic matter in soil affect the efficacy of pyrazosulfuron-ethyl?
A7: Pyrazosulfuron-ethyl tends to bind to organic matter present in the soil. While this binding can reduce its immediate availability for weed uptake, it also contributes to its persistence in the soil environment. [, ]
Q8: Is pyrazosulfuron-ethyl known to exhibit any catalytic properties?
A8: Pyrazosulfuron-ethyl itself is not known to possess catalytic properties. Its primary mode of action revolves around inhibiting the enzymatic activity of ALS rather than catalyzing any specific reactions. []
Q9: Have there been any studies using computational chemistry to understand the interaction of pyrazosulfuron-ethyl with ALS?
A9: While specific computational studies on pyrazosulfuron-ethyl and ALS interactions are not detailed in the provided papers, computational chemistry techniques like molecular docking and molecular dynamics simulations can be valuable tools for understanding the binding interactions and inhibitory mechanisms of such herbicides.
Q10: What structural features of pyrazosulfuron-ethyl contribute to its herbicidal activity?
A10: The pyrazole ring, sulfonylurea bridge, and the specific substituents on these moieties are crucial for the binding of pyrazosulfuron-ethyl to the ALS enzyme. Modifications to these structural elements can significantly impact its herbicidal activity and selectivity. []
Q11: What are some common formulations of pyrazosulfuron-ethyl used in agricultural practices?
A11: Pyrazosulfuron-ethyl is often formulated as a wettable powder (WP) or as a component in ready-mix formulations, often combined with other herbicides like pretilachlor or benthiocarb for broader weed control. [, , , , ]
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of pyrazosulfuron-ethyl in rice plants?
A13: Studies using radiolabeled pyrazosulfuron-ethyl (14C-pyrazosulfuron-ethyl) indicated minimal translocation to rice shoots. The majority of the herbicide remained in the soil, suggesting limited absorption and translocation within the rice plant. []
Q13: Have there been studies evaluating the effect of pyrazosulfuron-ethyl on non-target organisms?
A14: Research has shown that pyrazosulfuron-ethyl can inhibit the growth of certain photosynthetic bacteria, such as Rhodopseudomonas palustris. This finding suggests that the herbicide can impact non-target organisms in the environment. [, ]
Q14: Are there any reported cases of weed resistance to pyrazosulfuron-ethyl?
A15: Yes, there have been documented cases of weed species, including Monochoria vaginalis, Lindernia dubia, and Rotala indica, developing resistance to pyrazosulfuron-ethyl and other sulfonylurea herbicides in Korean rice fields. [, ]
Q15: What are the possible mechanisms behind the development of resistance to pyrazosulfuron-ethyl in weeds?
A16: Resistance mechanisms can involve mutations in the ALS enzyme, making it less sensitive to the herbicide. In Lindernia dubia, resistance was linked to alterations in the ALS enzyme, reducing its binding affinity to pyrazosulfuron-ethyl. []
Q16: Has pyrazosulfuron-ethyl been evaluated for its potential genotoxicity?
A17: Studies employing Ames bacterial reverse mutation assays, in vitro chromosomal aberration assays, and in vivo micronucleus assays in mice did not show significant mutagenic or clastogenic potential for pyrazosulfuron-ethyl. []
Q17: What are the primary degradation products of pyrazosulfuron-ethyl in the environment?
A18: The breakdown of pyrazosulfuron-ethyl in soil and water primarily leads to the formation of metabolites like ethyl 5-(aminosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, 5-([({[(4,6-dimethoxy-2 pyrimidinyl)-amino]-carbonyl} amino)-sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, and 2-amino-4,6-dimethoxy pyrimidine. [, ]
Q18: How do biochars influence the behavior of pyrazosulfuron-ethyl in soil?
A19: Biochar amendments, particularly those derived from rice or wheat straw and produced at higher pyrolysis temperatures (600 °C), can enhance the sorption of pyrazosulfuron-ethyl in soil, potentially influencing its availability and persistence. []
Q19: Are there alternative weed management strategies to pyrazosulfuron-ethyl application in rice?
A20: Yes, alternative strategies include cultural practices such as hand weeding, mechanical weeding, and the use of other herbicides with different modes of action, such as pendimethalin, pretilachlor, butachlor, bispyribac-sodium, penoxsulam, azimsulfuron, 2,4-D amine, MCPA, and others, depending on the specific weed spectrum. [, , , , , , , , , , , , ]
Q20: What research tools are essential for studying the fate and behavior of pyrazosulfuron-ethyl in the environment?
A21: Essential tools include techniques like HPLC, GC, and MS for residue analysis, radiolabeling for tracking herbicide movement, and molecular biology approaches for investigating resistance mechanisms. [, , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S,5R,9R,10S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione](/img/structure/B1209318.png)
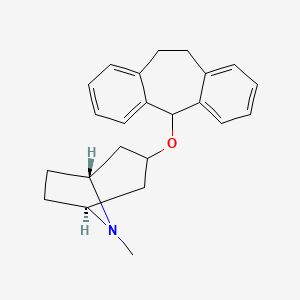
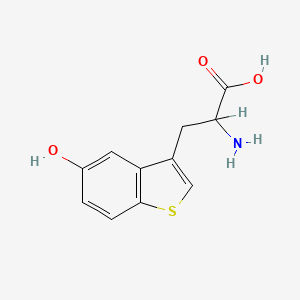
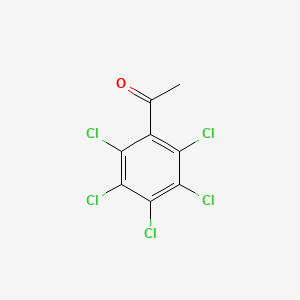
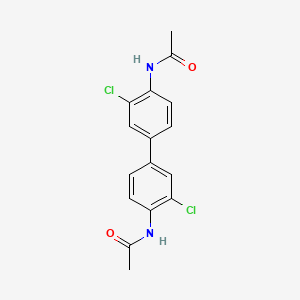
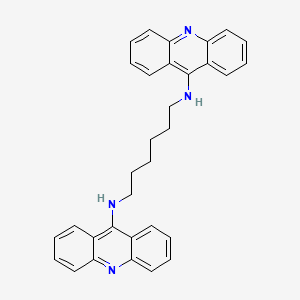
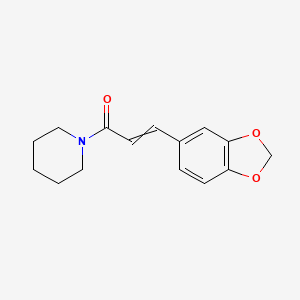

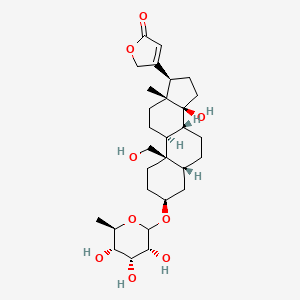

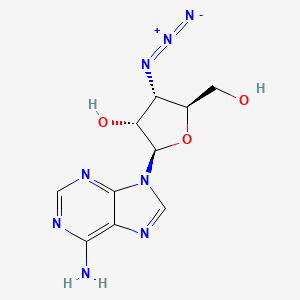
![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)
